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Compound of Interest

Compound Name: C18H15ClN6S

Cat. No.: B15172026 Get Quote

Disclaimer: Extensive searches of chemical and biological databases did not yield specific

information for a compound with the molecular formula C18H15ClN6S. However, the elemental

composition suggests that this molecule may belong to the thieno[2,3-d]pyrimidine class of

compounds. Thieno[2,3-d]pyrimidines are a well-established class of kinase inhibitors, with

many derivatives developed as potential anticancer agents.

Therefore, this document provides a representative application note and protocol for a

thieno[2,3-d]pyrimidine as a potential inhibitor of Vascular Endothelial Growth Factor Receptor

2 (VEGFR-2), a common target for this class of compounds. The data and protocols presented

are based on known thieno[2,3-d]pyrimidine derivatives and should be considered as a general

guideline for the investigation of a novel compound like C18H15ClN6S.

Introduction
Thieno[2,3-d]pyrimidines are heterocyclic compounds that are structurally similar to purines

and act as "hinge-binding" motifs in the ATP-binding pocket of various protein kinases.[1][2]

This structural feature allows them to be potent and selective kinase inhibitors. One of the most

important targets for this class of compounds is VEGFR-2, a receptor tyrosine kinase that plays

a crucial role in angiogenesis, the formation of new blood vessels.[3] Dysregulation of VEGFR-

2 signaling is a hallmark of many cancers, making it a key target for cancer therapy.[3][4] The

inhibition of VEGFR-2 can block tumor angiogenesis, thereby restricting tumor growth and

metastasis. This document outlines the potential application of C18H15ClN6S as a VEGFR-2

inhibitor and provides a detailed protocol for its in vitro evaluation.
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Mechanism of Action: Inhibition of VEGFR-2
Signaling
VEGF-A, a potent pro-angiogenic factor, binds to the extracellular domain of VEGFR-2, leading

to receptor dimerization and autophosphorylation of specific tyrosine residues in the

intracellular domain. This activation initiates a cascade of downstream signaling pathways,

including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote

endothelial cell proliferation, migration, and survival.[1][3][5][6] A thieno[2,3-d]pyrimidine-based

inhibitor like C18H15ClN6S would competitively bind to the ATP-binding site of the VEGFR-2

kinase domain, preventing ATP from binding and thereby inhibiting receptor

autophosphorylation and all subsequent downstream signaling events.
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Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

Quantitative Data
The following table summarizes the in vitro inhibitory activity of a representative thieno[2,3-

d]pyrimidine compound against VEGFR-2 and other related kinases. This data is provided as
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an example of the expected potency and selectivity for a compound of this class. The specific

activity of C18H15ClN6S would need to be determined experimentally.

Kinase Target Representative IC50 (nM)
Reference Compound
(Sorafenib) IC50 (nM)

VEGFR-2 21 90

VEGFR-1 150 20

PDGFR-β 80 58

c-Kit 120 68

RET 95 35

Data is hypothetical and based on reported activities of known thieno[2,3-d]pyrimidine VEGFR-

2 inhibitors for illustrative purposes.[7]

Experimental Protocol: In Vitro VEGFR-2 Kinase
Inhibition Assay
This protocol describes a luminescent-based kinase assay to determine the in vitro inhibitory

activity of C18H15ClN6S against recombinant human VEGFR-2. The assay measures the

amount of ATP remaining in the reaction after kinase-catalyzed phosphorylation of a substrate.

A decrease in luminescence indicates higher kinase activity, while an increase in luminescence

indicates inhibition.
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Caption: Experimental Workflow for VEGFR-2 Kinase Inhibition Assay.
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Materials and Reagents
Recombinant Human VEGFR-2 (KDR) kinase domain

Kinase Substrate (e.g., Poly (Glu, Tyr) 4:1)

ATP (Adenosine 5'-triphosphate)

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

DTT (Dithiothreitol)

Test Compound (C18H15ClN6S) dissolved in DMSO

Positive Control Inhibitor (e.g., Sorafenib)

Kinase-Glo® Max Luminescent Kinase Assay Kit (or equivalent)

White, opaque 96-well microplates

Multichannel pipettes and sterile tips

Plate reader with luminescence detection capabilities

Assay Procedure
Reagent Preparation:

Prepare 1x Kinase Buffer by diluting a 5x stock solution with sterile distilled water. If

required, add DTT to a final concentration of 1 mM.

Prepare the desired concentration of ATP and substrate in 1x Kinase Buffer. The final ATP

concentration should be at or near its Km for VEGFR-2 (typically 10-50 µM).

Compound Preparation:

Prepare a serial dilution of C18H15ClN6S in 100% DMSO. A typical starting concentration

would be 10 mM.
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Further dilute the compound in 1x Kinase Buffer to achieve the desired final

concentrations for the assay. The final DMSO concentration in the assay should not

exceed 1%.

Assay Plate Setup:

To a 96-well plate, add 5 µL of the diluted test compound or control (positive control

inhibitor, or 1% DMSO for "no inhibitor" control).

Add 20 µL of 1x Kinase Buffer to the "blank" wells (no enzyme).

Enzyme Addition:

Dilute the recombinant VEGFR-2 enzyme to the desired concentration in 1x Kinase Buffer.

Add 20 µL of the diluted enzyme to all wells except the "blank" wells.

Incubate the plate at 30°C for 10 minutes.

Reaction Initiation:

Prepare a master mix of ATP and substrate in 1x Kinase Buffer.

Add 25 µL of the ATP/substrate mix to all wells to initiate the kinase reaction. .

Incubation:

Incubate the plate at 30°C for 45 minutes.

Signal Detection:

Equilibrate the Kinase-Glo® Max reagent to room temperature.

Add 50 µL of the Kinase-Glo® Max reagent to each well.

Incubate the plate at room temperature for 15 minutes, protected from light.

Data Acquisition:
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Measure the luminescence of each well using a microplate reader.

Data Analysis
Subtract the average luminescence signal of the "blank" wells from all other wells.

The "no inhibitor" control represents 100% kinase activity. The "positive control" inhibitor

should show maximal inhibition.

Calculate the percent inhibition for each concentration of the test compound using the

following formula:

% Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_NoInhibitor))

Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad

Prism) to determine the IC50 value, which is the concentration of the inhibitor required to

reduce the kinase activity by 50%.

These application notes and protocols provide a comprehensive framework for the initial

characterization of C18H15ClN6S as a potential VEGFR-2 inhibitor. Experimental conditions,

particularly enzyme and substrate concentrations, may need to be optimized for best results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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